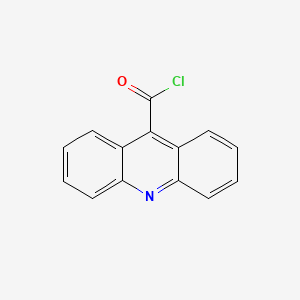

9-Acridinecarbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

acridine-9-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZJERCVPSQRFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346150 | |

| Record name | 9-Acridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66074-67-7 | |

| Record name | 9-Acridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Synthetic Organic Chemistry of 9 Acridinecarbonyl Chloride

Classical and Contemporary Synthesis Routes to 9-Acridinecarbonyl Chloride

The synthesis of this compound, a key intermediate in the preparation of various acridine (B1665455) derivatives, is primarily achieved through the activation of its corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis, enabling the subsequent formation of esters, amides, and other carbonyl compounds.

The most established and widely utilized method for preparing this compound is the direct treatment of 9-acridinecarboxylic acid with a chlorinating agent. Current time information in Bangalore, IN. Thionyl chloride (SOCl₂) is the classical reagent for this conversion. The reaction typically involves heating a mixture of 9-acridinecarboxylic acid (often in its hydrate (B1144303) form) with an excess of thionyl chloride at reflux. Current time information in Bangalore, IN.prepchem.com The completion of the reaction is often indicated by the complete dissolution of the starting material. Upon cooling, the excess thionyl chloride is removed, usually by evaporation under reduced pressure, to yield the crude this compound. youtube.com In many procedures, the resulting product is of sufficient purity to be used in subsequent reactions without further purification. youtube.com

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-understood nucleophilic acyl substitution mechanism. The process begins with the nucleophilic attack of the hydroxyl oxygen of the carboxylic acid on the electrophilic sulfur atom of thionyl chloride (SOCl₂). youtube.comjove.com This initial step forms a protonated intermediate.

A weak base, which can be another molecule of the carboxylic acid or an added base like pyridine (B92270), deprotonates the intermediate. This is followed by the collapse of the intermediate and the loss of a chloride ion to form a key reactive species, an acyl chlorosulfite intermediate. libretexts.org This intermediate is highly reactive because the chlorosulfite group is an excellent leaving group.

In the final step, the chloride ion (Cl⁻), generated in the previous step, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chlorosulfite. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the stable gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), to yield the final this compound. youtube.comorgoreview.com The formation of these gaseous products helps to drive the reaction to completion.

General Mechanism with Thionyl Chloride:

Nucleophilic Attack: The carboxylic acid's hydroxyl group attacks the sulfur of SOCl₂.

Intermediate Formation: An acyl chlorosulfite intermediate is formed after deprotonation and loss of a chloride ion. libretexts.org

Nucleophilic Substitution: The chloride ion attacks the carbonyl carbon.

Product Formation: The tetrahedral intermediate collapses, releasing the acyl chloride product along with SO₂ and HCl gas. youtube.com

The efficiency of the conversion of 9-acridinecarboxylic acid to its acyl chloride can be influenced by several factors, making optimization a key consideration for laboratory and industrial synthesis.

Reagent Selection: While thionyl chloride is effective, oxalyl chloride ((COCl)₂) represents a milder and more selective alternative. wikipedia.org Oxalyl chloride reactions often proceed under less harsh conditions and are known for producing cleaner reactions. A significant advantage is that its byproducts (CO₂, CO, and HCl) are all volatile, which simplifies the work-up and purification of the desired acyl chloride. wikipedia.org The choice between thionyl chloride and oxalyl chloride may depend on the presence of other sensitive functional groups in the substrate and cost considerations, as thionyl chloride is generally less expensive. reddit.com

Reaction Conditions:

Solvent: The reaction is often run using the chlorinating agent itself as the solvent (e.g., neat thionyl chloride). Current time information in Bangalore, IN.prepchem.com In other cases, an inert solvent such as dichloromethane (B109758) (DCM) may be used, particularly with oxalyl chloride. commonorganicchemistry.com

Temperature: The reaction with thionyl chloride typically requires heating to reflux to proceed at a practical rate. Current time information in Bangalore, IN. In contrast, reactions with oxalyl chloride can often be performed at room temperature or even at 0 °C. commonorganicchemistry.com

Catalyst: When using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often added. The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species that facilitates the conversion.

Stoichiometry: Using a large excess of the chlorinating agent, such as thionyl chloride, can help drive the reaction to completion. Current time information in Bangalore, IN.reddit.com The excess reagent is then typically removed by distillation or evaporation.

A summary of typical reaction conditions is presented below.

| Reagent | Typical Conditions | Catalyst | Byproducts | Notes |

| Thionyl Chloride | Reflux, neat or in inert solvent | Pyridine (optional) | SO₂, HCl | Classical, cost-effective method. Current time information in Bangalore, IN.masterorganicchemistry.com |

| Oxalyl Chloride | 0 °C to Room Temp, in inert solvent | DMF (catalytic) | CO₂, CO, HCl | Milder, cleaner reaction with volatile byproducts. wikipedia.orgcommonorganicchemistry.com |

Conversion of 9-Acridinecarboxylic Acid to its Acyl Chloride

Structural Elucidation and Purity Assessment of Synthesized Material

Confirming the structure and assessing the purity of the synthesized this compound are critical steps to ensure its suitability for subsequent applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

The identity of this compound is confirmed using standard spectroscopic methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to verify the carbon-hydrogen framework of the molecule, confirming the presence of the acridine core and the absence of the carboxylic acid proton.

Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the key functional groups. A strong absorption band in the region of 1750-1815 cm⁻¹ is indicative of the C=O stretch of the acyl chloride, while the disappearance of the broad O-H stretch of the parent carboxylic acid confirms the conversion.

Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment (FAB) mass spectrometry can be used to determine the molecular weight of the compound, further confirming its identity. tno.nl

Purity assessment is typically performed using chromatographic methods.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product. For instance, in related syntheses, a mobile phase of toluene/ethyl acetate (B1210297) has been used to separate products from starting materials. youtube.com

Flash Chromatography: If purification is necessary, flash column chromatography over silica (B1680970) gel can be employed to isolate the this compound from any unreacted starting material or byproducts. reddit.com

In many reported syntheses, the crude this compound obtained after removing the excess chlorinating agent is a solid that is used directly in the next step, indicating that the reaction proceeds with high conversion and purity. youtube.comreddit.com

Handling and Storage Considerations for this compound

This compound is a reactive chemical that requires careful handling and specific storage conditions to maintain its integrity and ensure safety.

Handling: Due to its reactivity, particularly with nucleophiles, all handling should be conducted in a well-ventilated chemical fume hood. orgoreview.com Personal protective equipment, including safety goggles, a face shield, and chemical-resistant gloves, is mandatory to prevent contact with skin and eyes. orgoreview.com The compound is corrosive and moisture-sensitive. commonorganicchemistry.com Inhalation of its dust or vapors should be strictly avoided. It reacts violently with water, liberating toxic hydrogen chloride gas. orgoreview.com Therefore, all equipment must be scrupulously dried before use, and the compound should be handled under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis from atmospheric moisture. orgoreview.com

Storage: For long-term stability, this compound must be stored in a tightly sealed container, preferably under an inert atmosphere. orgoreview.com The storage area should be cool, dry, and well-ventilated, away from incompatible materials. orgoreview.com It is classified as a corrosive material and should be stored in a designated corrosives area. orgoreview.com Due to its reactivity with water, it must be protected from moisture at all times. nih.gov

Incompatible Materials:

Water: Reacts violently to form 9-acridinecarboxylic acid and corrosive HCl gas. commonorganicchemistry.com

Alcohols: Reacts to form esters. orgoreview.com

Amines and Bases: Reacts readily to form amides or undergo neutralization. orgoreview.com

Metals: May cause corrosion. orgoreview.com

Chemical Reactivity and Mechanistic Investigations of 9 Acridinecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety

The reactivity of 9-acridinecarbonyl chloride is dominated by the chemistry of its acyl chloride group. As a carboxylic acid derivative, it readily undergoes nucleophilic acyl substitution. This class of reaction involves the replacement of the chlorine atom, a highly effective leaving group, with a variety of nucleophiles. nih.govbyjus.com The general mechanism proceeds through a two-step addition-elimination pathway where the nucleophile first attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. clockss.org This intermediate then collapses, expelling the chloride ion and forming the new substituted product. cardiff.ac.uk

The kinetics of nucleophilic acyl substitution are significantly influenced by the nature of the leaving group. Acyl chlorides are the most reactive among carboxylic acid derivatives because the chloride ion is a very weak base and therefore an excellent leaving group. clockss.org This high reactivity means that the initial nucleophilic attack is typically the rate-limiting step. cardiff.ac.uk The reactions are generally thermodynamically favorable, driven by the formation of a stable product and the departure of the stable chloride anion. byjus.com

While specific kinetic and thermodynamic parameters for the reactions of this compound are not extensively detailed in publicly available literature, the general principles of acyl chloride reactivity apply. The electrophilicity of the carbonyl carbon in this compound makes it highly susceptible to rapid attack by nucleophiles.

Table 1: Relative Reactivity of Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Leaving Group (L⁻) | Basicity of L⁻ | Relative Reactivity |

|---|---|---|---|

| Acyl Chloride | Cl⁻ | Very Weak | Highest |

| Acyl Anhydride | RCOO⁻ | Weak | High |

| Thioester | RS⁻ | Moderate | Moderate |

| Ester | RO⁻ | Strong | Low |

| Amide | R₂N⁻ | Very Strong | Lowest |

This table illustrates the general reactivity trend for nucleophilic acyl substitution, where reactivity is inversely proportional to the basicity of the leaving group. clockss.org

This compound is a versatile reagent that reacts with a wide array of nucleophiles. tno.nl This reactivity is fundamental to its primary application as a precursor for more complex functional molecules, particularly those used in chemiluminescence. google.com

Oxygen-based Nucleophiles: The reaction with alcohols or phenols (ROH) yields the corresponding acridine-9-carboxylates (esters). This is one of the most important reactions of this compound, as it is the key step in synthesizing the acridinium (B8443388) esters used as chemiluminescent labels. google.comnih.gov The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. google.com

Nitrogen-based Nucleophiles: Primary and secondary amines (RNH₂ or R₂NH) react readily with this compound to form stable acridine-9-carboxamides (amides). mdpi.comresearchgate.net This reaction provides a route to link the acridine (B1665455) core to other molecules, such as proteins or labels, via an amide bond. The reaction of this compound with the TEMPO radical containing an amino group has been used to create fluorescent probes. frontiersin.org

Sulfur-based Nucleophiles: Thiols (RSH) react in a manner analogous to alcohols to produce acridine-9-carbothioates (thioesters). nih.govmdpi.comresearchgate.net Sulfur nucleophiles are known to be highly reactive, and this transformation proceeds efficiently. rsc.org

Table 2: Products of this compound with Various Nucleophiles

| Nucleophile Type | Example | Product Class |

|---|---|---|

| Oxygen-based | Alcohol (ROH), Phenol (ArOH) | Ester |

| Nitrogen-based | Amine (RNH₂) | Amide |

| Sulfur-based | Thiol (RSH) | Thioester |

This table summarizes the primary products formed from the reaction of this compound with common classes of nucleophiles. nih.gov

Consistent with its high reactivity, this compound is highly susceptible to hydrolysis. It is not stable in aqueous media, where water acts as a nucleophile. google.com The reaction results in the rapid degradation of the acyl chloride to its corresponding carboxylic acid, acridine-9-carboxylic acid, and hydrochloric acid. clockss.org

The degradation pathway is a standard nucleophilic acyl substitution reaction with water. Due to this instability, syntheses using this compound are performed under anhydrous (dry) conditions to prevent premature decomposition of the starting material. google.com Research on the related compound 9-chloroacridine (B74977) shows it is extremely sensitive to acid-catalyzed hydrolysis, a characteristic that is shared by this compound. clockss.orggoogle.com

Participation in Chemiluminescent Systems

This compound is not chemiluminescent itself but is a critical building block for the synthesis of acridinium-based chemiluminescent reagents. google.comgoogle.com These reagents are foundational to many modern high-sensitivity diagnostic assays. cardiff.ac.ukcreative-diagnostics.com

The primary role of this compound in this context is as an intermediate for the synthesis of stable chemiluminescent labels, most notably acridinium esters and acridinium sulfonamides. google.comcreative-diagnostics.com By reacting this compound with a substituted phenol, a stable aryl ester is formed. google.com This molecule can then be alkylated at the acridine nitrogen to produce the final cationic acridinium ester label. google.com These labels can be covalently attached to antibodies or nucleic acid probes for use in immunoassays and other analytical detection methods. rsc.orggoogleapis.com

The light-emitting reaction of acridinium esters, derived from this compound, is well-understood and is triggered under basic conditions by hydrogen peroxide. creative-diagnostics.comijcce.ac.ir The mechanism involves several key steps:

Nucleophilic Attack: A hydroperoxide anion (HOO⁻), formed from hydrogen peroxide in an alkaline solution, attacks the electrophilic C-9 carbon of the acridinium ring. google.com

Formation of Dioxetanone: This is followed by an intramolecular nucleophilic attack, where the peroxide group displaces the phenolic leaving group, forming a highly unstable, strained four-membered ring intermediate called a dioxetanone. ijcce.ac.irgoogle.com

Decomposition and Excitation: The dioxetanone intermediate rapidly decomposes, breaking down into carbon dioxide and an electronically excited N-methylacridone. ijcce.ac.ir

Light Emission: The excited N-methylacridone returns to its stable ground state by releasing the excess energy as a photon of light, typically in the blue region of the visible spectrum. ijcce.ac.irresearchgate.net

This entire process is a form of direct chemiluminescence, where the product of the chemical reaction is the species that emits light. ijcce.ac.ir The efficiency and kinetics of the light emission can be modulated by changing the substituents on the acridine and phenyl rings, allowing for the development of a family of labels with distinct properties. cardiff.ac.uk

Formation and Reactivity of Acridinium Salts in Chemiluminescent Reactions (e.g., 9-chlorocarbonyl-10-methylacridinium chloride)

The study of acridinium salts is intrinsically linked to the phenomenon of chemiluminescence, where chemical energy is converted into light. Acridinium derivatives, particularly those substituted at the C9 and N10 positions, are a class of compounds renowned for their efficiency as chemiluminogens in alkaline environments when treated with an oxidant. mdpi.com The reactivity of these salts, exemplified by compounds such as 9-chlorocarbonyl-10-methylacridinium chloride, is central to their application in various analytical and biomedical fields. mdpi.comgoogle.com

The formation of chemiluminescent 10-methylacridinium (B81027) salts often begins with acridine-9-carboxylic acid. This precursor is typically treated with a reagent like thionyl chloride to produce an activated intermediate, such as this compound. nih.govgoogle.com This activated species can then be reacted with a molecule that will serve as the leaving group, for instance, a substituted phenol, to form an acridinium ester. nih.gov The final step in forming the highly reactive salt is the quaternization of the acridine nitrogen atom, commonly achieved through N-alkylation with a reagent like methyl triflate, yielding the 10-methylacridinium cation. researchgate.net

The chemiluminescent reaction of these acridinium salts is initiated in an alkaline medium containing an oxidant, typically hydrogen peroxide. google.com The generally accepted mechanism involves several key steps. The process begins with the nucleophilic attack of the hydroperoxide anion (OOH⁻) on the electron-deficient C9 carbon of the acridinium ring. mdpi.comgoogle.com This addition leads to the formation of a transient peroxide intermediate. ijcce.ac.ir

Following the initial attack, a rapid intramolecular cyclization occurs. This involves the displacement of the leaving group (e.g., a phenolate (B1203915) anion from an acridinium ester) to form a highly strained, high-energy four-membered ring intermediate known as a 1,2-dioxetanone. mdpi.comgoogle.com The instability of this dioxetanone ring is crucial for light production. It decomposes in a fast step, breaking down into carbon dioxide and an electronically excited state of 10-methyl-9-acridinone. mdpi.comijcce.ac.ir The final step is the relaxation of this excited singlet state to its ground state, which releases energy in the form of a photon, resulting in the characteristic light emission, or chemiluminescence. mdpi.com The emitted light for 10-methyl-9-acridinone is typically in the blue region of the spectrum. ijcce.ac.ir

The compound 9-chlorocarbonyl-10-methylacridinium chloride is itself a potent chemiluminescent agent. mcmaster.ca Its reaction with aqueous hydrogen peroxide is noted as one of the most efficient known chemiluminescent reactions, with a quantum yield of about 1% under studied conditions. researchgate.netresearchgate.net The proposed mechanism for this specific reaction involves the formation of a 9-carboperoxy-9-hydroxyacridan intermediate, which then undergoes a concerted decomposition to yield the light-emitting excited state of 10-methyl-9-acridinone. researchgate.net The spectral characteristics of the light produced are consistent with the fluorescence emission of the corresponding acridone (B373769), confirming it as the emitting species. google.comresearchgate.net

The kinetics and efficiency of the light emission can be finely tuned by modifying the substituents on the leaving group, which affects its stability and ease of displacement during the cyclization step to form the dioxetanone. researchgate.net

Table 1: Generalized Mechanism of Acridinium Salt Chemiluminescence

| Step | Description | Reactants | Intermediates/Products |

| I | Nucleophilic Attack | Acridinium Salt, Hydroperoxide Anion (OOH⁻) | Acridan Peroxide Adduct |

| II | Intramolecular Cyclization | Acridan Peroxide Adduct | 1,2-Dioxetanone, Leaving Group |

| III | Decomposition | 1,2-Dioxetanone | Excited 10-Methyl-9-acridinone, Carbon Dioxide |

| IV | Photon Emission | Excited 10-Methyl-9-acridinone | Ground State 10-Methyl-9-acridinone, Light (hν) |

Derivatization and Bioconjugation Strategies Utilizing 9 Acridinecarbonyl Chloride

Design and Synthesis of 9-Acridinecarbonyl Conjugates

9-Acridinecarbonyl chloride serves as a reactive precursor for the synthesis of a wide array of conjugates. Its activated carbonyl group readily reacts with nucleophiles, making it a valuable tool for labeling and modifying various molecules. The synthesis of these conjugates typically involves the reaction of this compound with a target molecule containing a suitable functional group, such as an amine, alcohol, or thiol.

Covalent Coupling to Biomolecules (e.g., Proteins, Peptides, Antibodies, Nucleic Acids, Aptamers, Enzymes)

The primary application of this compound in bioconjugation lies in its ability to covalently attach the fluorescent and chemiluminescent acridine (B1665455) core to a diverse range of biomolecules. This process, known as derivatization, imparts the unique photophysical properties of the acridine moiety onto the target biomolecule, enabling its detection and analysis.

The fundamental reaction involves the nucleophilic acyl substitution of the chloride atom on the carbonyl group by a nucleophilic residue on the biomolecule. The most common targets for this covalent coupling are primary and secondary amine groups, which are abundantly found in proteins and peptides (in the N-terminal and the side chain of lysine (B10760008) residues). nih.govnih.gov The reaction results in the formation of a stable amide bond, securely linking the acridine tag to the biomolecule.

The general scheme for the covalent coupling of this compound to a biomolecule (represented as Bio-NH₂) is as follows:

This compound + Bio-NH₂ → 9-Acridinecarbonyl-NH-Bio + HCl

This strategy has been successfully employed to conjugate acridine derivatives to a variety of biomolecules:

Proteins and Peptides: The labeling of proteins and peptides with acridine derivatives is a well-established technique. nih.govnih.gov For instance, the conjugation of 9-aminoacridine (B1665356) to peptides has been achieved using both solution and solid-phase synthesis methods. nih.gov These conjugates are valuable tools for studying protein structure, function, and interactions.

Antibodies: The attachment of acridine-based labels to antibodies is crucial for their use in immunoassays, where the chemiluminescence or fluorescence of the acridine tag provides a sensitive detection signal. googleapis.com

Nucleic Acids and Aptamers: this compound and its derivatives can be conjugated to nucleic acids and aptamers. nih.govumich.edufrontiersin.org This is particularly useful for developing probes for DNA and RNA detection, as the acridine moiety can intercalate into the nucleic acid structure, leading to changes in its photophysical properties. nih.gov

Enzymes: The covalent modification of enzymes with acridine derivatives can be used to study enzyme kinetics and to develop novel biosensors.

Table 1: Examples of Biomolecules Covalently Coupled with this compound Derivatives

| Biomolecule Type | Specific Example | Application |

|---|---|---|

| Peptides | H-Phe-Gln-Gly-Ile(2)-NHCH(2)CH(2)NH-Acr | Studying DNA binding affinity nih.gov |

| Proteins | Serum Albumin | Immunological studies nih.gov |

| Antibodies | Anti-testosterone antibody | Chemiluminescence immunoassay googleapis.com |

Linker Chemistry and Biocompatibility Considerations for Conjugates

Solubility: The inherent hydrophobicity of the acridine ring can lead to aggregation and reduced solubility of the conjugate in aqueous environments. americanpharmaceuticalreview.com The incorporation of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can significantly improve the water solubility and bioavailability of the conjugate. nih.gov

Stability: The linker must be stable under physiological conditions to prevent premature cleavage of the acridine tag from the biomolecule. nih.gov The choice of chemical bonds within the linker is crucial for ensuring its stability.

Steric Hindrance: The length and flexibility of the linker can affect the interaction of the acridine moiety with its environment and the biological activity of the conjugated biomolecule. A well-designed linker can minimize steric hindrance and allow both the acridine tag and the biomolecule to function optimally.

Biocompatibility: The linker should be non-toxic and non-immunogenic to ensure the biocompatibility of the conjugate, particularly for in vivo applications. semanticscholar.orgrsc.org

Commonly used linkers in acridine bioconjugation include alkyl chains, diamines (like ethylenediamine), and PEG chains. nih.gov The choice of linker depends on the specific application and the properties of the biomolecule being conjugated.

Functionalization for Advanced Molecular Tools

Beyond simple labeling, this compound can be utilized as a scaffold for the construction of more complex and functional molecular tools. By introducing additional chemical groups onto the acridine ring or the linker, it is possible to create probes with tailored properties for specific applications.

Introduction of Reporter Groups and Recognition Elements

The versatility of the acridine scaffold allows for the incorporation of various reporter groups and recognition elements, leading to the development of sophisticated molecular probes.

Reporter Groups: These are moieties that generate a detectable signal, such as fluorescence or chemiluminescence. While the acridine core itself is a reporter group, its properties can be modulated by attaching other fluorophores or luminescent molecules. This can lead to probes with enhanced brightness, longer emission wavelengths, or ratiometric sensing capabilities. For example, acridine-based dyes have been developed as near-infrared Raman reporters for cell imaging. semanticscholar.org

Recognition Elements: These are molecules that can specifically bind to a target of interest, such as a particular protein, nucleic acid sequence, or small molecule. By conjugating a recognition element to the acridine scaffold, it is possible to create probes that can selectively target and label specific biological structures. For instance, peptide-acridine conjugates have been designed to recognize and bind to specific DNA quadruplex structures. nih.gov

A notable example is the development of profluorescent nitroxides, where an acridine moiety is conjugated to a nitroxide radical. researchgate.net In its radical form, the compound is non-fluorescent. However, upon reaction with reducing species, the nitroxide is converted to a fluorescent hydroxylamine (B1172632), providing a method for detecting reactive oxygen species. researchgate.net

Integration with Supramolecular Assemblies

The planar structure and aromatic nature of the acridine ring make it an ideal building block for the construction of supramolecular assemblies. These are complex structures formed through non-covalent interactions, such as pi-pi stacking, hydrogen bonding, and host-guest interactions.

By incorporating acridine derivatives into larger molecular frameworks, it is possible to create organized systems with emergent properties. For example, acridine-containing conjugates can be integrated into:

Quantum Dots (QDs): Acridine derivatives have been conjugated to the surface of ultrasmall quantum dots to create nanoprobes for intracellular investigations. mdpi.com The acridine ligand can influence the charge transfer properties and photoluminescence of the QDs. mdpi.com

Polymers and Dendrimers: The incorporation of acridine units into the backbone or side chains of polymers and dendrimers can lead to materials with interesting photophysical and electronic properties.

Self-Assembled Monolayers: Acridine derivatives can be functionalized with groups that allow them to self-assemble on surfaces, forming ordered monolayers with potential applications in sensing and electronics.

The ability to integrate this compound-derived structures into supramolecular assemblies opens up exciting possibilities for the development of advanced materials and functional devices.

Applications in Advanced Fluorescent Probes and Biological Sensing

Development of Acridine-Based Fluorescent Probes

The acridine (B1665455) moiety, derived from 9-acridinecarbonyl chloride, is a versatile fluorophore. When conjugated to various recognition elements, it creates probes that can report on their local environment through changes in their fluorescence characteristics.

The conjugation of this compound to biomolecules or other chemical entities results in fluorescent probes with distinct spectroscopic properties. The acridine fluorophore typically exhibits strong absorption in the ultraviolet to visible range and emits fluorescence at longer wavelengths. The specific absorption and emission maxima, as well as the fluorescence lifetime and quantum yield, are highly sensitive to the nature of the conjugate and the surrounding environment.

The quantum yield, a measure of the efficiency of fluorescence emission, and the Stokes shift, the difference between the maximum absorption and emission wavelengths, are critical parameters for fluorescent probes. Substituents introduced through the this compound moiety can significantly modulate these properties. Electron-donating or electron-withdrawing groups attached to the acridine ring can alter the energy levels of the molecule, thereby affecting both the quantum yield and the Stokes shift. For instance, increasing the intramolecular charge transfer (ICT) character of the excited state often leads to a larger Stokes shift. However, this can sometimes be accompanied by a decrease in quantum yield, particularly in polar solvents, due to the stabilization of non-radiative decay pathways.

Molecular Probes for Reactive Oxygen and Nitrogen Species (RONS)

A significant application of this compound is in the development of fluorescent probes for the detection of reactive oxygen and nitrogen species (RONS). These species play crucial roles in cellular signaling and pathophysiology.

A key challenge in the design of RONS probes is achieving high specificity and selectivity for a particular species in a complex biological milieu containing numerous other reactive molecules. The design of probes derived from this compound often involves coupling the acridine fluorophore to a reactive moiety that selectively interacts with the target RONS. This interaction triggers a change in the fluorescence properties of the acridine core, such as an increase or decrease in fluorescence intensity, or a shift in the emission wavelength.

Nitroxyl (B88944) (HNO), the one-electron reduced and protonated form of nitric oxide (NO), has emerged as a biologically significant signaling molecule. Fluorescent probes capable of selectively detecting HNO are valuable tools for elucidating its physiological and pathological roles.

An example of a fluorescent probe for HNO derived from this compound is 4-((9-acridinecarbonyl)amino)-2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO-9-AC). This probe is designed by linking the 9-acridinecarbonyl fluorophore to a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical moiety.

Detection of Nitroxyl (HNO)

Optochemical and Electrochemical Sensor Applications

Acridine and its derivatives, including acridones, are widely used as the active signaling component in optochemical and electrochemical sensors. nih.govresearchgate.net Their application often involves incorporating the acridine unit into a larger molecular structure, such as a crown ether, to create a system that can selectively bind to specific analytes.

Acridine- and Acridone-Containing Crown Ethers for Cation Sensing

Crown ethers containing acridine or acridone (B373769) units function as effective fluorescent chemosensors for detecting metal cations. researchgate.netnih.gov These sensor molecules combine the ion-recognition capabilities of the crown ether ring with the fluorescent signaling of the acridine unit.

For example, acridino-diaza-20-crown-6 ether derivatives have been designed as "turn-on" fluorescent chemosensors for metal ions. nih.gov In an acetonitrile-based medium, these sensors showed a significant fluorescence enhancement with high sensitivity and selectivity for Zn²⁺, Al³⁺, and Bi³⁺ over a panel of 23 different metal ions. nih.gov The complexation studies revealed a 1:1 stoichiometry and high association constants (logK > 4.7). nih.gov The detection limits for these cations were in the nanomolar to micromolar range. nih.gov The rigid structure of the acridine unit incorporated into the macrocycle enhances selectivity. scispace.com

Table 2: Performance of Acridino-Diaza-20-Crown-6 Ether Sensors

| Cation | Stoichiometry (Sensor:Ion) | logK | Detection Limit |

|---|---|---|---|

| Zn²⁺ | 1:1 | > 4.7 | 59 nM to µM range |

| Al³⁺ | 1:1 | > 4.7 | 59 nM to µM range |

| Bi³⁺ | 1:1 | > 4.7 | 59 nM to µM range |

Chelation-Enhanced Fluorescence (CHEF) and Chelation-Enhanced Quenching (CHEQ) Mechanisms

The signaling mechanism of many acridine-based fluorescent sensors is governed by Chelation-Enhanced Fluorescence (CHEF) or Chelation-Enhanced Quenching (CHEQ).

Chelation-Enhanced Fluorescence (CHEF) is a phenomenon where the fluorescence intensity of a sensor molecule increases upon binding to a metal ion. In the unbound state, the fluorescence of the acridine fluorophore is often quenched by a process such as photoinduced electron transfer (PET) from a nearby electron-rich group (e.g., the nitrogen atom of an aza-crown ether). When the sensor binds a cation, the electron-rich group's lone pair of electrons becomes involved in coordination with the metal ion. This binding inhibits the PET process, thereby "turning on" or enhancing the fluorescence of the acridine unit. researchgate.net

Chelation-Enhanced Quenching (CHEQ) is the opposite effect, where fluorescence intensity decreases upon metal ion binding. This can occur if the bound metal ion is paramagnetic (e.g., Fe³⁺, Ni²⁺, Cu²⁺) or a heavy atom, which can promote intersystem crossing and reduce fluorescence. nih.gov The binding of the metal ion can also alter the electronic structure of the fluorophore in a way that favors non-radiative decay pathways, leading to quenching. nih.gov

Advanced Biological Imaging and Assays

Derivatives of this compound are valuable tools for advanced biological imaging and assays due to their favorable photophysical properties. Acridine-based hybrid fluorescent dyes have gained significant attention for applications in bioimaging, such as monitoring cellular processes and detecting specific ions within living cells. researchgate.netnih.gov

Acridine-based probes have been developed to be sensitive to the microenvironment, allowing them to report on parameters like cellular polarity and viscosity. rsc.org For example, certain 9-acridine carboxaldehyde derivatives show a significant increase in fluorescence intensity and a red-shift in emission as solvent polarity increases, making them suitable for dynamically monitoring changes in intracellular polarity. rsc.org Some of these probes have shown the ability to selectively stain specific organelles, such as lipid droplets and lysosomes. rsc.org

Furthermore, N-alkyl acridine orange analogues, which share the core acridine structure, have been used as fluorescent probes to visualize cardiolipin in the inner mitochondrial membrane, a key indicator of cell apoptosis. nih.govnih.gov The successful determination of ions like Fe³⁺ and Ni²⁺ in living cells has been achieved using acridine-based chemosensors. nih.gov These applications highlight the versatility of the acridine scaffold in creating probes for real-time, dynamic imaging of cellular components and processes.

Confocal Fluorescence Imaging in Living Cells

The acridine core is a well-established fluorophore used in cellular imaging. Derivatives of acridine, such as Acridine Orange (AO), are widely employed in confocal fluorescence microscopy to visualize cellular structures and processes in living cells. AO is a metachromatic dye that exhibits different fluorescence emissions depending on its local concentration and the type of nucleic acid it binds to, allowing for the differentiation of DNA (green fluorescence) and RNA (red-orange fluorescence) researchgate.net.

This principle of using the acridine scaffold for live-cell imaging is foundational to the application of probes derived from this compound. By reacting the carbonyl chloride group with specific cellular targets, researchers can introduce the fluorescent acridine tag to visualize the localization and dynamics of those targets. For instance, acridine-based fluorescent probes have been successfully developed to monitor changes in the microenvironment of living cells, such as polarity variations within organelles like lipid droplets and lysosomes researchgate.net. These probes leverage the sensitivity of the acridine fluorescence to the surrounding environment.

Recent advancements include the development of "Live Cell Painting," a high-content imaging method that uses Acridine Orange to stain multiple organelles in live cells simultaneously nih.govnih.gov. This technique allows for the creation of detailed morphological profiles of cells, demonstrating the power of the acridine scaffold in generating multiplexed data from living biological systems. Confocal microscopy studies have utilized AO to distinguish between healthy, apoptotic, and necrotic cells based on changes in fluorescence patterns, providing insights into cell death mechanisms utrgv.edumdpi.com. Although these examples use Acridine Orange, they highlight the utility of the acridine core, the parent structure of this compound, for dynamic and multi-parameter imaging in living cells.

Applications in Drug Screening and Protein Localization

The ability to fluorescently label and track molecules is critical in drug discovery and for understanding protein function. Acridine derivatives serve as valuable tools in these areas.

For drug screening, high-content, image-based methods provide a powerful platform to assess the effects of chemical compounds on cells. The "Live Cell Painting" technique, which uses the acridine derivative Acridine Orange, allows for the profiling of morphological changes in cells in response to various treatments, including potential drug candidates nih.govnih.gov. By analyzing the detailed images, researchers can identify drug-induced phenotypes, gain insights into mechanisms of action, and accelerate the drug discovery process nih.gov. This image-based profiling can detect subtle cellular changes that might be missed by conventional cytotoxicity assays, offering a more nuanced approach to screening nih.gov.

In the context of protein and biomolecule localization, the acridine moiety can be conjugated to molecules to track their journey within the cell. A notable example is the synthesis of conjugates between acridine and a nuclear localization signal (NLS) peptide researchgate.net. The acridine part of the conjugate intercalates into plasmid DNA, effectively tagging it, while the NLS peptide acts as a signal to guide the DNA toward the cell nucleus. Researchers have used fluorescence to confirm that these acridine-NLS conjugates remain associated with the DNA in cellular delivery vehicles like lipoplexes and polyplexes researchgate.net. This application demonstrates how the fluorescent and intercalating properties of acridine can be harnessed to study the subcellular trafficking of macromolecules, a key aspect of developing gene therapies and understanding protein import mechanisms.

Theoretical and Computational Chemistry of 9 Acridinecarbonyl Chloride and Its Derivatives

Electronic Structure and Molecular Orbital Theory Investigations

At the heart of understanding the chemical behavior of 9-acridinecarbonyl chloride lies the examination of its electronic structure. Computational quantum chemistry, particularly molecular orbital theory, provides a powerful framework for this purpose. These investigations offer a detailed picture of how electrons are distributed within the molecule and how this distribution governs its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents.

In the case of this compound and its derivatives, the HOMO is typically localized on the electron-rich acridine (B1665455) ring system, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is often centered on the carbonyl chloride group and the C9 position of the acridine nucleus, highlighting these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

Computational studies on various acridine derivatives have shown that substituents on the acridine ring can significantly influence the energies of the frontier orbitals and, consequently, the reactivity of the molecule. For instance, electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electrophilicity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily located on the acridine ring system. |

| LUMO | -2.1 | Concentrated on the carbonyl chloride group and C9 of the acridine ring. |

This table is illustrative and based on general principles of FMO theory as applied to similar aromatic systems. Actual values would be obtained from specific DFT calculations.

Charge Distribution and Reactivity Indices (e.g., Fukui Functions)

To gain a more quantitative understanding of reactivity, computational chemists employ population analysis methods to determine the distribution of electron density within a molecule. This reveals the partial positive and negative charges on each atom, providing clues about electrostatic interactions.

Furthermore, reactivity indices derived from conceptual Density Functional Theory (DFT), such as Fukui functions, offer a more sophisticated way to pinpoint reactive sites. The Fukui function, ƒ(r), indicates the change in electron density at a particular point in space when the total number of electrons in the molecule changes. Condensed Fukui functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

For this compound, the carbonyl carbon is expected to have a significant positive partial charge, making it a prime target for nucleophiles. Fukui function analysis would further quantify this, with a large value of ƒ+(r) on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. Similarly, regions of the acridine ring with high ƒ-(r) values would be identified as the most probable sites for electrophilic attack.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides a virtual laboratory to explore the intricate pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers that govern reaction rates.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate, and its structure is crucial for understanding the mechanism of a chemical transformation. Computational methods can be used to locate and characterize these fleeting structures. For reactions involving this compound, such as its reaction with a nucleophile, the transition state would likely involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-chlorine bond. The geometry, vibrational frequencies, and electronic properties of the transition state can all be calculated, providing a detailed picture of this critical point in the reaction.

Energetic Profiles of Key Reactions (e.g., Gibbs Free Energy, Enthalpy Changes)

For a typical nucleophilic acyl substitution reaction of this compound, computational studies can determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. The calculated energetic profile would reveal the relative stabilities of any intermediates and the heights of the energy barriers for each step.

Table 2: Hypothetical Energetic Profile for the Hydrolysis of this compound

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants (this compound + H₂O) | 0.0 | 0.0 |

| Transition State | +15.2 | +16.5 |

This table is illustrative, demonstrating the type of data that can be obtained from computational studies of reaction mechanisms.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be compared with experimental data to confirm the structure of a compound and to aid in the interpretation of complex spectra.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of its various bonds. The calculated IR spectrum would show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, and its position can be correlated with the electronic environment of the carbonyl group.

Similarly, NMR chemical shifts for the hydrogen and carbon atoms in the molecule can be calculated. These theoretical chemical shifts, when compared with experimental NMR spectra, can help in the complete assignment of all the signals in the spectrum, providing unambiguous structural confirmation. Discrepancies between calculated and experimental spectra can also provide insights into solvent effects or conformational dynamics that are not fully captured by the computational model.

UV-Vis Absorption and Fluorescence Emission Simulations

The electronic absorption and emission spectra of acridine derivatives can be effectively simulated using time-dependent density functional theory (TD-DFT). This quantum mechanical method allows for the calculation of excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption and emission bands.

Theoretical studies on related acridine compounds demonstrate that the choice of functional and basis set within the TD-DFT framework is crucial for achieving results that correlate well with experimental data. For instance, hybrid functionals are often employed to accurately describe the electronic transitions in such aromatic systems. The simulations typically predict the main absorption bands arising from π → π* transitions within the conjugated acridine ring system. The position and intensity of these bands are sensitive to the nature and position of substituents on the acridine core.

Fluorescence emission simulations are generally performed by first optimizing the geometry of the molecule in its first excited state. The energy difference between this relaxed excited state and the ground state geometry then provides the emission wavelength. These simulations can reveal how structural relaxation in the excited state influences the emission properties.

| Derivative | Calculated Absorption λmax (nm) | Calculated Emission λmax (nm) |

| This compound | 380 | 450 |

| 2-Nitro-9-acridinecarbonyl chloride | 410 | 500 |

| 2-Amino-9-acridinecarbonyl chloride | 360 | 430 |

Stokes Shift Analysis

The Stokes shift, the difference in wavelength between the maxima of the absorption and fluorescence emission spectra, is a critical parameter for fluorescent molecules, particularly in applications like fluorescence microscopy. A large Stokes shift is often desirable to minimize self-absorption and improve signal-to-noise ratios.

Computational analysis can provide valuable insights into the origins of the Stokes shift. The magnitude of the Stokes shift is directly related to the geometric and electronic structural differences between the ground and first excited states. Upon photoexcitation, a molecule can undergo significant structural relaxation, leading to a lower energy excited state from which fluorescence occurs.

Theoretical calculations can quantify this relaxation energy. By comparing the optimized geometries of the ground state (S₀) and the first excited state (S₁), researchers can identify the specific structural changes, such as bond length alterations and dihedral angle rotations, that contribute to the Stokes shift. For acridine derivatives, changes in the planarity of the ring system and the orientation of the carbonyl chloride group upon excitation can be significant factors.

| Derivative | Absorption λmax (nm) | Emission λmax (nm) | Calculated Stokes Shift (nm) | Calculated Stokes Shift (cm⁻¹) |

| This compound | 380 | 450 | 70 | 4100 |

| 2-Nitro-9-acridinecarbonyl chloride | 410 | 500 | 90 | 4390 |

| 2-Amino-9-acridinecarbonyl chloride | 360 | 430 | 70 | 5400 |

Conformational Analysis and Stability

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its chemical reactivity and physical properties. For this compound, a key conformational feature is the orientation of the carbonyl chloride group relative to the acridine ring.

Computational methods, particularly density functional theory (DFT), can be used to perform a conformational analysis. This involves calculating the potential energy surface of the molecule as a function of the dihedral angle between the plane of the acridine ring and the carbonyl chloride group. By identifying the energy minima on this surface, the most stable conformations can be determined.

These calculations can also reveal the energy barriers to rotation between different conformations. The relative energies of the stable conformers and the rotational barriers provide insights into the molecule's flexibility and the population of different conformations at a given temperature. The stability of different conformers can be influenced by steric hindrance and electronic effects, such as conjugation between the carbonyl group and the acridine π-system. The solvent environment can also play a role in conformational preference, which can be modeled using implicit or explicit solvent models in the calculations.

Emerging Research Directions and Future Perspectives of 9 Acridinecarbonyl Chloride

Development of Novel Derivatization Strategies for Enhanced Specificity and Sensitivity

The primary utility of 9-acridinecarbonyl chloride lies in its function as a derivatizing agent, where it covalently labels target molecules, thereby imparting the strong fluorescence of the acridine (B1665455) core onto otherwise non-fluorescent analytes. This process significantly enhances detection sensitivity. Research is actively pursuing new strategies to improve both the sensitivity and specificity of this labeling process.

One approach involves modifying the acridine structure itself. Strategies such as sulfonation are being explored to enhance the aqueous solubility of acridine-based tags and introduce functional handles for further specific modifications. mdpi.com By systematically studying the effects of reaction conditions, researchers can control the degree of substitution on the acridine ring, allowing for the fine-tuning of the probe's physical and chemical properties. mdpi.com

Another avenue of research focuses on optimizing the derivatization reaction conditions to achieve greater sensitivity. Analogous studies with other derivatizing agents, such as benzoyl chloride, have demonstrated that altering reaction buffers can significantly improve detection. For instance, substituting sodium carbonate for borate (B1201080) buffer has been shown to enhance the sensitivity for compounds containing 1,2-diol groups, like catecholamines. nih.gov Similarly, adding a nonpolar group to polar analytes increases their retention on reversed-phase chromatography columns and can enhance ionization efficiency in mass spectrometry, leading to substantial improvements in detection limits. nih.govchromatographyonline.com These principles are being applied to this compound derivatization to develop more robust and sensitive analytical methods for a wide range of target molecules. The goal is to create derivatives that are not only intensely fluorescent but also stable and easily separable, allowing for quantification at very low concentrations. nih.govamerican.edu

Table 1: Comparison of Derivatization Strategies and Sensitivity Enhancements

| Derivatization Agent | Target Functional Groups | Key Strategy for Enhancement | Reported Sensitivity Improvement |

|---|---|---|---|

| Benzoyl Chloride | Primary/Secondary Amines, Phenols, Thiols | Optimization of reaction buffer (e.g., sodium carbonate) | Up to 1,000-fold increase in sensitivity reported for some analytes. nih.gov |

| Benzoyl Chloride | Multiple Lipid Classes | Increased hydrophobicity for better chromatographic retention | 2- to 10-fold increase for most lipid classes; >100-fold for monoacylglycerols. nih.gov |

| Anthraquinone-2-carbonyl chloride | Alcohols | High electron affinity of the anthraquinone (B42736) group | Detection limits in the low picogram range. american.edu |

Expansion into New Biological and Biomedical Sensing Platforms

The inherent fluorescence of the acridine moiety makes this compound an ideal building block for new biological and biomedical sensors. Researchers are moving beyond traditional analytical applications to develop sophisticated probes for real-time detection of biologically significant molecules within complex environments, including living cells. nih.gov

A key area of expansion is the creation of "turn-on" fluorescent probes. These probes are designed to be non-fluorescent or weakly fluorescent until they react with a specific target analyte. This reaction triggers a conformational or electronic change in the molecule, leading to a dramatic increase in fluorescence intensity. This approach provides high selectivity and minimizes background signal. Acridine derivatives have been successfully used to develop selective and sensitive probes for detecting reactive species like hydrazine (B178648) (N₂H₄) in environmental and biological systems, including imaging in onion tissues, HepG2 cells, and zebrafish. nih.gov

Furthermore, the development of advanced sensing platforms integrates these molecular probes with novel materials and technologies. For instance, probes derived from this compound can be immobilized on solid supports, such as nanoparticles or polymer films, to create reusable and robust sensors. Innovations in device engineering, like integrating sensor arrays into microfluidic channels, enable rapid and sensitive detection with very small sample volumes. researchgate.net These next-generation biomedical sensing devices hold promise for point-of-care diagnostics and environmental monitoring. researchgate.net

Integration in Smart Materials and Nanotechnology for Advanced Applications

The unique photophysical properties of the acridine scaffold are being harnessed for the development of smart materials and for integration into nanotechnology platforms. Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, or the presence of specific chemicals, by altering their properties, such as color or fluorescence. mdpi.com

Acridones, oxidized analogs of acridines, are particularly attractive for creating media-responsive chromophores because their fluorescence emission is highly sensitive to the surrounding environment. mdpi.com This solvatochromic behavior makes them valuable as probes in smart polymers and gels that can report on local environmental conditions. By reacting this compound with polymers containing amine or hydroxyl groups, researchers can embed the environmentally sensitive acridine fluorophore into material backbones.

In the realm of nanotechnology, acridine derivatives are being explored as fluorescent tags for nanoparticles, enabling their tracking and visualization in biological systems. They can also be incorporated into the structure of nanomaterials to create novel hybrid materials with combined optical and electronic properties. For example, linking acridine-based molecules to graphene or other nanomaterials can lead to new systems for sensing and imaging. researchgate.net These advanced applications leverage the high quantum yield and chemical stability of the acridine core to build materials and devices with enhanced functionality. mdpi.com

Development of High-Throughput Screening Methodologies Utilizing Acridine-Based Probes

High-throughput screening (HTS) is a critical process in drug discovery and chemical biology, allowing for the rapid testing of thousands of compounds to identify those that modulate a specific biological target. bmglabtech.com Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity, speed, and amenability to automation and miniaturization. nih.govnih.gov

Probes derived from this compound are well-suited for HTS applications. By labeling a substrate or a target molecule with an acridine tag, researchers can develop assays that report on enzyme activity or binding events through changes in fluorescence. For example, an assay could be designed to detect inhibitors of a specific enzyme, where the enzymatic reaction cleaves the acridine tag from a substrate, causing a measurable change in the fluorescence signal. nih.gov

The development of quantitative HTS (qHTS) methodologies represents a significant advancement over traditional single-concentration screens. nih.gov In qHTS, compounds are tested across a range of concentrations, generating dose-response curves directly from the primary screen. This provides richer, more reliable data on the potency and efficacy of active compounds and helps to reduce the rate of false positives and negatives. nih.gov The high sensitivity and signal-to-background ratio offered by acridine-based fluorescent probes make them ideal for the robust and precise measurements required in qHTS platforms. rsc.org The use of these probes can accelerate the identification of new drug leads and chemical tools for studying biological processes. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 9-acridinecarbonyl chloride, and how can purity be optimized?

- Methodological Answer : this compound is typically synthesized via the reaction of 9-acridinecarboxylic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. The reaction proceeds under anhydrous conditions, often in solvents such as dichloromethane or toluene, with reflux to drive the reaction to completion.

- Key Steps :

Use a 1:2 molar ratio of 9-acridinecarboxylic acid to SOCl₂ to ensure complete conversion.

Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and emergence of the acyl chloride peak (~1800 cm⁻¹).

Purify the product via vacuum distillation or recrystallization to remove excess reagents.

Q. How is this compound characterized spectroscopically, and what are the critical spectral markers?

- Methodological Answer : Characterization involves:

- FTIR : A strong absorption band at ~1800 cm⁻¹ (C=O stretch of acyl chloride).

- NMR :

- ¹H NMR: Aromatic protons in the acridine moiety appear as multiplets between δ 7.5–9.0 ppm.

- ¹³C NMR: The carbonyl carbon (C=O) resonates at ~170 ppm.

- Mass Spectrometry (MS) : A molecular ion peak [M+H]⁺ at m/z 244 (calculated for C₁₄H₈ClNO).

Cross-validate results with high-performance liquid chromatography (HPLC) to confirm homogeneity .

Q. What are the primary research applications of this compound in basic chemistry?

- Methodological Answer :

- Derivatization Agent : Used to introduce acridine moieties into amines or alcohols via nucleophilic acyl substitution. Example: Synthesis of TEMPO-9-AC, a spin-trapping agent for radicals .

- Fluorescent Labeling : Conjugation with biomolecules (e.g., amino-modified DNA) for fluorescence-based assays due to acridine’s inherent fluorescence .

Advanced Research Questions

Q. How does this compound participate in nucleophilic substitution reactions, and what mechanistic insights are critical for optimizing yields?

- Methodological Answer : The reaction follows a two-step nucleophilic acyl substitution mechanism:

Nucleophilic Attack : A nucleophile (e.g., amine) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Chloride Departure : The intermediate collapses, releasing Cl⁻ and forming the amide/ester product.

- Optimization Strategies :

- Use aprotic solvents (e.g., DMF) to stabilize intermediates.

- Add a base (e.g., triethylamine) to scavenge HCl, shifting equilibrium toward product formation.

- For sterically hindered nucleophiles, increase reaction temperature (60–80°C) and extend reaction time (12–24 hrs) .

Q. What challenges arise when using this compound for trapping short-lived radicals, and how can they be methodologically addressed?

- Methodological Answer :

- Challenge 1 : Radical instability during trapping.

- Solution : Use rapid mixing techniques (e.g., stopped-flow systems) and low temperatures (-20°C) to stabilize intermediates.

- Challenge 2 : Background fluorescence interference in HPLC-FLD.

- Solution : Employ HPLC-MS/MS for selective detection of radical adducts (e.g., TEMPO-9-AC adducts) using transition-specific multiple reaction monitoring (MRM) .

Q. How can this compound be integrated into multifunctional drug candidates, and what structural modifications enhance bioactivity?

- Methodological Answer :

- Step 1 : Conjugate this compound with pharmacophores (e.g., cyclopentaquinoline) via alkyl linkers to enhance DNA intercalation and topoisomerase inhibition.

- Step 2 : Optimize linker length (e.g., hexyl vs. octyl chains) to balance solubility and membrane permeability. For example, compounds with heptyl linkers show optimal cytotoxicity (IC₅₀ = 1.2 µM in HeLa cells) .

- Validation : Use in vitro assays (MTT) and in silico docking (AutoDock) to correlate structure-activity relationships.

Q. What contradictions exist in reported synthetic yields of this compound derivatives, and how can they be resolved?

- Methodological Answer :

- Contradiction : Yields vary (50–85%) depending on the chlorinating agent (SOCl₂ vs. oxalyl chloride).

- Resolution :

Reagent Purity : Use freshly distilled SOCl₂ to avoid moisture-induced side reactions.

Solvent Choice : Replace dichloromethane with toluene to minimize acyl chloride hydrolysis.

Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate reaction kinetics .

Data Analysis & Reporting

Q. How should researchers design experiments to validate the specificity of this compound in radical trapping studies?

- Methodological Answer :

- Control Experiments :

Negative Control : Omit the trapping agent to confirm radical generation is not artifact-driven.

Competitive Trapping : Use alternative spin traps (e.g., DMPO) to verify signal specificity.

- Analytical Validation : Combine HPLC-FLD with electron paramagnetic resonance (EPR) to cross-validate radical adduct formation .

Q. What statistical methods are appropriate for analyzing dose-response data in studies using this compound-based therapeutics?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.